![molecular formula C6H7NO B1590119 5,6-Dihydro-4H-pyran-2-carbonitrile CAS No. 31518-13-5](/img/structure/B1590119.png)
5,6-Dihydro-4H-pyran-2-carbonitrile
Overview
Description
5,6-Dihydro-4H-pyran-2-carbonitrile is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that the compound can act as an intermediate in the synthesis of a variety of interesting heterocyclic systems .
Mode of Action
The carbonitrile (C≡N at C-5) and primary amino- (NH 2 at C-6) groups of the compound can act as reactive electrophilic and nucleophilic sites, respectively . This suggests that the compound may interact with its targets through these reactive sites.
Biochemical Pathways
Given its potential role as an intermediate in the synthesis of various heterocyclic systems , it can be inferred that the compound may influence a range of biochemical pathways depending on the specific context of its use.
Result of Action
As an intermediate in the synthesis of various heterocyclic systems , the compound likely contributes to the properties of the resulting systems.
Action Environment
It is generally recommended that the compound be stored in a dry, well-ventilated place .
Biological Activity
5,6-Dihydro-4H-pyran-2-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
This compound has the molecular formula and is categorized under the pyran derivatives. The unique structure of this compound contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various pyran derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed potent antibacterial activity, suggesting that modifications in the chemical structure could enhance efficacy against resistant strains .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves the upregulation of caspase-3 expression, which is crucial for the apoptotic pathway .
Cell Line | Concentration (µM) | % Cell Viability |
---|---|---|
HCT-116 | 10 | 30 |
MCF-7 | 10 | 25 |
Neuroprotective Effects
The compound's neuroprotective properties have also been explored in the context of Alzheimer's disease. Studies suggest that it may modulate key signaling pathways involved in neurodegeneration, potentially offering therapeutic benefits in cognitive decline .
Case Studies
- Antimicrobial Evaluation : A study published in Nature assessed the antimicrobial efficacy of various pyran derivatives, including this compound. The findings highlighted its ability to inhibit growth in resistant bacterial strains, underscoring its potential as a lead compound for developing new antibiotics .
- Anticancer Mechanism : Research conducted on HCT-116 cells treated with this compound indicated a dose-dependent reduction in cell viability. The study elaborated on its mechanism of action through caspase activation and cell cycle arrest at the G1 phase .
- Neuroprotection Study : A recent review emphasized the role of pyran derivatives in neuroprotection. It was noted that compounds like this compound could enhance neuronal survival by modulating oxidative stress pathways .
Scientific Research Applications
Biological Activities
5,6-Dihydro-4H-pyran-2-carbonitrile and its derivatives have been studied for their diverse biological properties:
- Antimicrobial Activity : Research indicates that pyran derivatives exhibit promising antimicrobial effects against various pathogens. For instance, studies have shown that compounds derived from 4H-pyran structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi. The mechanism often involves disrupting cellular functions or inhibiting essential enzymes .
- Antitumor Properties : Several derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines. For example, specific pyran derivatives were found to induce apoptosis in human colorectal cancer cells (HCT-116) through caspase activation pathways, highlighting their potential as anticancer agents .
- Antioxidant Effects : Studies have evaluated the antioxidant capacity of pyran derivatives, suggesting that they can reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to their therapeutic efficacy in various diseases .
Therapeutic Potential
The therapeutic applications of this compound are under investigation in several areas:
- Cancer Treatment : The ability of certain pyran derivatives to inhibit key enzymes involved in cancer progression (e.g., CDK2) positions them as potential candidates for cancer therapy. In vitro studies have shown significant inhibition of CDK2 activity, which is critical in regulating the cell cycle .
- Antiviral Applications : Some studies suggest that pyran derivatives may possess antiviral properties, making them candidates for further research in treating viral infections. Their mechanism may involve interfering with viral replication processes .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of 4H-pyran derivatives against Mycobacterium bovis and other pathogens. Results indicated that specific compounds exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Study 2: Antitumor Activity
In a study focused on colorectal cancer cells, two specific pyran derivatives were tested for their ability to induce apoptosis. The results showed a dose-dependent increase in caspase-3 expression, suggesting that these compounds could be developed into effective anticancer therapies .
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQCEBXGFGVSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483541 | |
Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31518-13-5 | |
Record name | 5,6-Dihydro-4H-pyran-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key synthetic routes to 3,4-dihydro-2H-pyran-6-carbonitriles?
A: A highly effective method involves the hetero-Diels-Alder reaction. α,β-Unsaturated acyl cyanides react with electron-rich alkenes, such as ethyl vinyl ether [, ], or with substituted styrenes [], under mild conditions to yield 3,4-dihydro-2H-pyran-6-carbonitriles. This reaction proceeds with high regio- and stereoselectivity, often favoring the endo-cycloaddition product.
Q2: How does the substituent on the styrene affect the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides?
A: Research indicates that electron-donating substituents on the styrene accelerate the reaction rate []. This inverse electron demand effect is consistent with a concerted cycloaddition mechanism. The reaction of acryloyl cyanide with various para-substituted styrenes revealed a Hammett reaction constant (ρp+) of -1.47, signifying the buildup of positive charge in the transition state and the preference for electron-donating substituents on the styrene ring [].
Q3: Can 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles be converted into other useful compounds?
A: Yes, these compounds serve as versatile intermediates []. Treatment with alkoxides can lead to ring-opening and the formation of alkyl (2Z,4E)-5-ethoxypenta-2,4-dienoates []. Alternatively, dehydrobromination, facilitated by bases like DBU (1,8-diazabicyclo[5,4,0]undec-7-ene), yields 2-ethoxy-2H-pyran derivatives, which can be further functionalized [].
Q4: Are there any insights into the stability of these compounds?
A: While 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles are relatively stable, their 2-ethoxy-2H-pyran counterparts can be quite reactive. For instance, 6-ethoxy-2-oxohexa-3,5-dienenitrile, formed via DBU-mediated dehydrobromination, tends to dimerize, highlighting the transient nature of some 2H-pyran derivatives [].
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